6-(Chloromethyl)-2-methylpyrimidin-4-ol
Overview
Description
6-(Chloromethyl)-2-methylpyrimidin-4-ol is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-2-methylpyrimidin-4-ol typically involves the chloromethylation of 2-methylpyrimidin-4-ol. One common method involves the reaction of 2-methylpyrimidin-4-ol with formaldehyde and hydrochloric acid, resulting in the formation of the chloromethyl derivative. The reaction conditions usually require a controlled temperature and an acidic environment to facilitate the chloromethylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Chloromethyl)-2-methylpyrimidin-4-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, under mild to moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Various substituted pyrimidine derivatives.
Oxidation: Oxo derivatives of the pyrimidine ring.
Reduction: Reduced forms of the pyrimidine compound.
Scientific Research Applications
6-(Chloromethyl)-2-methylpyrimidin-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleophilic sites in biomolecules.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)-2-methylpyrimidin-4-ol involves its interaction with nucleophilic sites in target molecules. The chloromethyl group acts as an electrophilic center, facilitating nucleophilic attack by various biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes, receptors, or other molecular targets, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyrimidin-4-ol: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
6-Methyl-2-pyrimidinol: Similar structure but with a methyl group instead of a chloromethyl group, affecting its reactivity and applications.
4-Chloro-2-methylpyrimidine: Contains a chloro group at position 4, altering its chemical properties and reactivity.
Uniqueness
6-(Chloromethyl)-2-methylpyrimidin-4-ol is unique due to the presence of both a chloromethyl group and a hydroxyl group on the pyrimidine ring. This combination of functional groups enhances its reactivity and versatility in chemical synthesis and biological interactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-(chloromethyl)-2-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-4-8-5(3-7)2-6(10)9-4/h2H,3H2,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLCQHXPAJVVJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402516 | |
Record name | 6-(chloromethyl)-2-methylpyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35252-96-1 | |
Record name | 6-(chloromethyl)-2-methylpyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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